Product packaging for 5-(Piperazin-1-yl)pyrimidine hydrochloride(Cat. No.:CAS No. 634468-92-1)

5-(Piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B3147980
CAS No.: 634468-92-1
M. Wt: 200.67
InChI Key: YBETUEKOSIAOLN-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Core in Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of essential biological molecules such as the nucleobases uracil, thymine, and cytosine. nih.govnih.gov This inherent biological relevance allows pyrimidine derivatives to readily interact with a variety of enzymes and receptors within the cell. nih.gov Consequently, the pyrimidine scaffold is a key component in a multitude of approved drugs with diverse therapeutic applications. nih.govnih.gov

The versatility of the pyrimidine core allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacological activity. mdpi.com This has led to the development of pyrimidine-containing compounds with a broad spectrum of biological activities, as highlighted in the table below.

Biological ActivityTherapeutic Area
AnticancerOncology
AntiviralInfectious Diseases
AntibacterialInfectious Diseases
Anti-inflammatoryImmunology
AntihypertensiveCardiovascular

Table 1: Diverse Biological Activities of Pyrimidine-Based Compounds

The continued exploration of pyrimidine scaffolds in drug discovery is fueled by the need for new therapeutic agents to address unmet medical needs, including emerging drug resistance. nih.gov

Role of Piperazine (B1678402) Moiety in Pharmacophore Design

The piperazine ring is another critical building block in the design of new drugs. mdpi.comnih.gov Its prevalence in medicinal chemistry can be attributed to several key features. The piperazine moiety can significantly influence the physicochemical properties of a molecule, often enhancing aqueous solubility and improving its pharmacokinetic profile. mdpi.comresearchgate.net

The two nitrogen atoms within the piperazine ring can be readily functionalized, allowing it to serve as a versatile linker or scaffold to connect different pharmacophoric groups. mdpi.com Furthermore, the basic nature of the piperazine nitrogens allows for the formation of ionic bonds and hydrogen bonds with biological targets, which can be crucial for molecular recognition and biological activity. researchgate.netresearchgate.net

The incorporation of a piperazine moiety has been instrumental in the development of drugs across various therapeutic classes, including those targeting cancer, infectious diseases, and central nervous system disorders. nih.govresearchgate.net

Overview of Pyrimidine-Piperazine Hybrid Structures in Academic Research

The combination of the pyrimidine core and the piperazine moiety into a single hybrid structure has been shown to enhance biological activity. tandfonline.comresearchgate.net This synergistic effect is a central theme in academic research focused on these scaffolds. The pyrimidine component often serves as the core pharmacophore that interacts with the primary biological target, while the piperazine ring can modulate the compound's properties and provide additional binding interactions. tandfonline.com

Numerous studies have been dedicated to the synthesis and biological evaluation of pyrimidine-piperazine analogs. tandfonline.comresearchgate.net This research has explored the impact of substituting different groups on both the pyrimidine and piperazine rings to optimize activity and selectivity for a variety of biological targets. researchgate.netresearchgate.net The ongoing investigation into these hybrid structures underscores their potential to yield novel drug candidates with improved therapeutic profiles. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClN4 B3147980 5-(Piperazin-1-yl)pyrimidine hydrochloride CAS No. 634468-92-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBETUEKOSIAOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Piperazin 1 Yl Pyrimidine and Its Analogs

Approaches to Pyrimidine (B1678525) Ring Formation

The formation of the pyrimidine heterocycle is a well-established field in organic synthesis, with numerous methods available to construct this essential ring system. These methods range from classical condensation reactions to modern catalytic strategies.

Vicinal diamines (1,2-diamines) are crucial building blocks in the synthesis of various nitrogen-containing heterocycles. Modern synthetic methods provide versatile access to these precursors. One such approach is the palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides. nih.gov This method allows for the stereocontrolled synthesis of 1,2-diamine derivatives from readily available allylic and primary amines. nih.gov The resulting cyclic sulfamide (B24259) products can be readily converted to the corresponding 1,2-diamines, which can then serve as precursors in subsequent cyclization reactions to form heterocyclic rings like pyrimidines. nih.gov

Three-component reactions (TCRs) are highly efficient strategies for synthesizing complex molecules like substituted pyrimidines in a single step from simple starting materials. These reactions enhance atom economy and operational simplicity. A notable example is the ZnCl₂-catalyzed coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, which yields 4,5-disubstituted pyrimidine derivatives. organic-chemistry.orgacs.org This method can also be adapted to use methyl ketone derivatives in place of enamines. organic-chemistry.orgacs.org Other variations include base-mediated tandem reactions that combine amidines, aryl alkynes, and aldehydes to produce multisubstituted pyrimidines without the need for a transition-metal catalyst. acs.org

Below is a table summarizing various three-component strategies for pyrimidine synthesis.

Catalyst/PromoterComponent 1Component 2Component 3Product Type
ZnCl₂Enamine or Methyl KetoneTriethyl OrthoformateAmmonium Acetate4,5-Disubstituted Pyrimidines
NH₄IKetoneNH₄OAcN,N-dimethylformamide dimethyl acetalSubstituted Pyrimidines
Iridium CatalystAmidineAlcohol (up to three)-Multisubstituted Pyrimidines
Base-mediatedAmidineAryl AlkyneAldehydeMultisubstituted Pyrimidines

This table presents a selection of reported three-component reactions for pyrimidine synthesis. organic-chemistry.orgacs.orgacs.org

The most classical and widely used method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. mdpi.comslideshare.net This approach can be adapted to use a wide range of three-carbon synthons, including ketones, aldehydes, and esters. organic-chemistry.org For instance, a regioselective reaction between ketones, aldehydes, or esters and amidines can be achieved in the presence of TEMPO and a recyclable iron(II)-complex. organic-chemistry.orgmdpi.com This reaction proceeds through a proposed sequence of TEMPO complexation, enamine addition, and cyclization. organic-chemistry.org Another variation involves the TFA-catalyzed inverse electron demand Diels-Alder (IEDDA) reaction of electron-deficient 1,3,5-triazines with aldehydes or ketones to yield highly functionalized pyrimidines. mdpi.compku.edu.cn

Oxidative annulation represents a more modern and powerful strategy for constructing pyrimidine rings. These methods often utilize transition-metal catalysts and an oxidant to form new carbon-carbon and carbon-nitrogen bonds in a cascade process. An example is the copper-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones. organic-chemistry.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to furnish the pyrimidine product. organic-chemistry.org Another efficient method is the [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, where the latter serves as a one-carbon source. mdpi.com

Introduction of Piperazine (B1678402) Moiety onto Pyrimidine Core

Once the pyrimidine ring is formed, the next crucial step is the installation of the piperazine group. This is typically accomplished through a substitution reaction on a suitably functionalized pyrimidine.

The introduction of the piperazine moiety onto the pyrimidine core is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. wuxiapptec.com In this process, a pyrimidine bearing a good leaving group, such as a halogen (e.g., chloro- or bromo-), is treated with piperazine. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electron-deficient carbon atom on the pyrimidine ring and displacing the leaving group. nih.govresearchgate.netchemicalbook.com

The regioselectivity of the SNAr reaction is a critical consideration, especially on pyrimidine rings with multiple leaving groups or strong electron-donating/withdrawing substituents. For example, in 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position. wuxiapptec.com However, the presence of an electron-donating group at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com The reaction conditions, such as the solvent and base used, can also influence the outcome and efficiency of the substitution. researchgate.netrsc.org

The general scheme for this reaction is as follows:


Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of aryl C-N bonds. This methodology is highly applicable to the synthesis of piperazinyl-substituted pyrimidines from their corresponding halo- or sulfonyl-pyrimidine precursors. The reaction typically involves the coupling of a pyrimidine derivative, often a chloro- or bromo-pyrimidine, with piperazine or its derivatives in the presence of a palladium catalyst, a suitable ligand, and a base.

The scope of this reaction has been demonstrated in the synthesis of various substituted pyrimidines. For instance, the palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with a range of amines has been shown to be an efficient process. ccspublishing.org.cn While direct examples for the 5-position are specific, the general principles are broadly applicable. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and minimizing side reactions.

A typical catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the pyrimidine halide to a Pd(0) complex. This is followed by the coordination of the piperazine nucleophile and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired 5-(piperazin-1-yl)pyrimidine (B1599735) product and regenerates the Pd(0) catalyst.

The selection of the ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. Common ligands include bidentate phosphines like BINAP and monodentate ligands from the Buchwald and Hartwig groups. The choice of base is also important, with common bases including sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).

Reactant 1Reactant 2Catalyst / LigandBaseSolventTemperature (°C)Yield (%)
4,6-dichloro-5-nitropyrimidine4-anisidinePd₂(dba)₃ / R-BINAPK₂CO₃Toluene25High
2-thiomethylpyrimidineN-methylpiperazinePd(OAc)₂ / xantphosCs₂CO₃Toluene170 (MW)73
4-bromothiazolePiperidinePd-G3-XPhosNaOTMSTHF5095

Reductive Amination Strategies for Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Reductive amination provides an alternative and powerful route for the synthesis of N-heterocyclic compounds, including derivatives of pyrazolo[1,5-a]pyrimidine. This strategy typically involves the reaction of a carbonyl compound, such as an aldehyde or a ketone on the pyrimidine core, with an amine, like piperazine, in the presence of a reducing agent.

A specific application of this method is seen in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives where an aldehyde functionality is first installed on the heterocyclic core. nih.govnih.gov For example, a precursor alcohol, such as (5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methanol, can be oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane. nih.gov

The resulting aldehyde is then reacted with the desired amine. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to afford the final amine product. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mild nature and selectivity for iminium ions over other carbonyl groups. This multi-step sequence, involving oxidation followed by reductive amination, allows for the introduction of a variety of amine substituents onto the pyrazolo[1,5-a]pyrimidine scaffold.

Reaction Scheme: Synthesis via Reductive Amination

Oxidation: (Pyrazolo[1,5-a]pyrimidin-2-yl)methanol + Dess-Martin Periodinane → Pyrazolo[1,5-a]pyrimidine-2-carbaldehyde

Reductive Amination: Pyrazolo[1,5-a]pyrimidine-2-carbaldehyde + Amine + NaBH(OAc)₃ → N-((Pyrazolo[1,5-a]pyrimidin-2-yl)methyl)amine derivative

This methodology has been successfully employed to generate libraries of compounds for biological screening, demonstrating its utility in medicinal chemistry. nih.govnih.govnih.gov

Specific Preparative Routes for 5-(Piperazin-1-yl)pyrimidine Analogs

Multi-step Synthesis for 2-(Piperazin-1-yl)pyrimidine Core Structure

The synthesis of the 2-(piperazin-1-yl)pyrimidine core structure is often achieved through a multi-step sequence starting from readily available precursors. A common and effective route involves the initial preparation of a 2-halopyrimidine, typically 2-chloropyrimidine (B141910), followed by a nucleophilic substitution reaction with piperazine.

The synthesis of 2-chloropyrimidine can be accomplished from 2-aminopyrimidine (B69317) via a Sandmeyer-type reaction. orgsyn.orggoogle.com In this process, 2-aminopyrimidine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically -15 to -10 °C) to form an intermediate diazonium salt. orgsyn.org This unstable intermediate is then converted to 2-chloropyrimidine. The use of a catalyst like zinc chloride (ZnCl₂) can facilitate this transformation. google.com

Step 1: Synthesis of 2-Chloropyrimidine

Starting MaterialReagentsCatalystTemperature (°C)Yield (%)
2-AminopyrimidineNaNO₂, HCl--15 to -526-27
2-AminopyrimidineNaNO₂, HClZnCl₂-20 to 0High

Once 2-chloropyrimidine is obtained, the second step involves a nucleophilic aromatic substitution (SNAr) reaction with piperazine. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms. The reaction is typically carried out by treating 2-chloropyrimidine with an excess of piperazine, which acts as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, an external base such as potassium carbonate (K₂CO₃) can be added. The reaction is often performed in a suitable solvent like water at elevated temperatures (e.g., 60-65 °C).

Step 2: Synthesis of 2-(Piperazin-1-yl)pyrimidine

Reaction: 2-Chloropyrimidine + Piperazine → 2-(Piperazin-1-yl)pyrimidine + HCl

Conditions: The reaction mixture is typically heated to ensure a reasonable reaction rate. An excess of piperazine or the addition of a base like K₂CO₃ is used to drive the reaction to completion.

This two-step process provides a reliable and scalable route to the 2-(piperazin-1-yl)pyrimidine core, which can then be used in further derivatization steps.

Derivatization Strategies on the Piperazine Nitrogen

After the formation of the pyrimidinylpiperazine core, the secondary amine of the piperazine ring provides a convenient handle for further structural modifications. These derivatization strategies are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Common derivatization reactions include N-alkylation and N-acylation.

N-Alkylation: N-alkylation introduces an alkyl group onto the free nitrogen of the piperazine moiety. This can be achieved through reaction with an alkyl halide (e.g., alkyl bromide or chloride) in the presence of a base to scavenge the resulting hydrohalic acid. nih.gov

Another powerful method for N-alkylation is reductive amination. In this approach, the pyrimidinylpiperazine is reacted with an aldehyde or a ketone in the presence of a reducing agent. This forms a new carbon-nitrogen bond and introduces a substituted alkyl group. For example, reductive amination with formaldehyde (B43269) in the presence of a suitable reducing agent will introduce a methyl group. nih.gov

N-Acylation: N-acylation involves the reaction of the pyrimidinylpiperazine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct.

These derivatization reactions allow for the introduction of a wide variety of functional groups onto the piperazine ring, enabling the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Derivatization MethodReagentsProduct Type
N-AlkylationAlkyl halide, BaseN-Alkyl pyrimidinylpiperazine
Reductive AminationAldehyde/Ketone, Reducing AgentN-Alkyl pyrimidinylpiperazine
N-AcylationAcid chloride/Anhydride, BaseN-Acyl pyrimidinylpiperazine

Structure Activity Relationship Sar Studies of 5 Piperazin 1 Yl Pyrimidine Derivatives

Influence of Substituents at Pyrimidine (B1678525) Ring Positions (e.g., 5-position, 2, 4, 6 positions)

Substitutions on the pyrimidine core are a critical factor in modulating the pharmacological profile of 5-(piperazin-1-yl)pyrimidine (B1599735) derivatives. The electronic and steric properties of these substituents directly influence the molecule's interaction with receptor binding pockets.

At the 5-position , the nature of the substituent significantly impacts affinity and selectivity, particularly for adenosine (B11128) receptors. In a series of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, replacing other groups with a 5-(N4-substituted-piperazin-1-yl) moiety generally directed selectivity towards the human adenosine A₁ receptor subtype, with affinities in the high nanomolar range. nih.gov In contrast, substituting the 5-position with a 5-phenethylamino group resulted in nanomolar affinity (Kᵢ = 11 nM) and good selectivity for the A₁ receptor, while a 5-benzylamino substitution yielded a compound with potent combined affinity for both A₂ₐ (Kᵢ = 123 nM) and A₁ (Kᵢ = 25 nM) receptors. nih.gov

For dopamine (B1211576) D₃/D₂ receptor selectivity, substitutions at the 2-position of the pyrimidine ring have proven important. The introduction of a bulky tert-butyl substituent at this position can significantly enhance both D₃ receptor affinity and selectivity over the D₂ subtype. acs.org Similarly, in the context of 5-HT₇ receptor antagonists, substitutions at the 2- and 4-positions of the pyrimidine ring are key areas for modification to optimize binding affinity. core.ac.uk

The broader class of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a similar bicyclic core, further illustrates the importance of substitution patterns. Modifications at various positions, such as the introduction of picolinamide (B142947) at the 3-position or a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the 5-position, have been shown to dramatically enhance inhibitory activity against Tropomyosin receptor kinase (Trk). mdpi.com

Impact of Piperazine (B1678402) Ring Modifications (e.g., N-substitution) on Affinity

The piperazine moiety is a cornerstone of the 5-(piperazin-1-yl)pyrimidine scaffold, acting as a versatile linker and a key interaction domain. Modifications to this ring, particularly substitutions at the distal nitrogen atom (N-substitution), are a primary strategy for fine-tuning pharmacological activity. nih.gov

SAR studies reveal that substituents at the N4-position of the piperazine ring significantly influence cytotoxicity and receptor binding. nih.gov The nature of the N-substituent can dictate the compound's interaction with the receptor. For instance, in a series of adenosine receptor ligands, various aryl, heteroaryl, or alkyl residues were attached to the piperazine nitrogen to modulate A₂ₐ receptor affinity. nih.gov

The rigidity of the piperazine ring is also a crucial factor for biological activity. Studies on nucleozin (B1677030) analogues, which feature a piperazine ring, have shown that replacing the rigid piperazine with a more flexible ethylenediamine (B42938) spacer leads to a loss of activity. researchgate.netnih.gov This suggests that the constrained conformation of the piperazine ring is necessary to correctly orient the pharmacophoric elements for optimal receptor binding. researchgate.net This principle is echoed in other classes of piperazine-containing compounds, where the piperazine and isoquinoline (B145761) rings were found to be essential for target-selective whole-cell activity against Mycobacterium tuberculosis. nih.govresearchgate.net

The introduction of different sulfonamide derivatives to the amino group of certain hybrid agonist compounds was found to significantly improve D₃ dopamine receptor affinity. nih.gov This highlights that the N-substituent on the piperazine ring plays a critical role in establishing key interactions within the receptor's binding site.

Structural Requirements for Receptor Binding Affinity and Selectivity

The 5-(piperazin-1-yl)pyrimidine scaffold has been extensively explored for developing ligands targeting adenosine A₁ and A₂ₐ receptors. The substitution pattern on both the pyrimidine core and the piperazine ring dictates the affinity and selectivity profile.

In a series of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidines, derivatives with a 5-(N⁴-substituted-piperazin-1-yl) moiety were found to be selective for the A₁ receptor, with affinities in the high nanomolar range. nih.gov In contrast, these compounds were inactive at the A₂ₐ receptor. nih.gov Conversely, modifications at the 5-position with other groups, such as 5-(4-hydroxyphenethylamino), conferred good affinity (Kᵢ = 150 nM) and selectivity for the A₂ₐ receptor. nih.gov

Further studies on thiazolo[5,4-d]pyrimidine (B3050601) derivatives identified compounds with potent and selective A₂ₐ receptor inverse agonist activity. nih.gov The compound 2-(furan-2-yl)-N⁵-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine exhibited the highest A₂ₐ AR binding affinity (Kᵢ = 8.62 nM). nih.govresearchgate.net Another series of thiazolo[5,4-d]pyrimidine derivatives yielded compounds with simultaneous nanomolar affinity for A₁ and subnanomolar affinity for A₂ₐ receptors. mdpi.com For example, compound 18 in that series showed exceptionally high affinity for both hA₁ (Kᵢ = 1.9 nM) and hA₂ₐ (Kᵢ = 0.06 nM) receptors. mdpi.com

The 5-HT₇ receptor is another significant target for compounds containing the piperazinyl-pyrimidine core. researchgate.net SAR studies have focused on elucidating the structural features that govern binding affinity for this receptor class. A series of piperazin-1-yl substituted unfused heterobiaryls were synthesized as ligands for 5-HT₇ receptors to understand these structural requirements. researchgate.net Although specific pyrimidine derivatives were investigated, a broader understanding comes from related "long-chain" arylpiperazines. These studies suggest that a bent conformation of the flexible chain connecting the piperazine and another aromatic system is likely the bioactive conformation for interaction with the 5-HT₇ receptor. nih.gov Linearly constrained analogues were found to be devoid of 5-HT₇ activity, reinforcing the importance of conformational flexibility and the ability to adopt a specific bent shape. nih.gov

Derivatives incorporating the piperazine moiety are well-established modulators of dopamine D₂ and D₃ receptors. The development of ligands with high affinity and selectivity for the D₃ subtype over the highly homologous D₂ receptor is a key objective. acs.org

SAR studies have shown that for N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides, an extended and more linear conformation in the aliphatic spacer is crucial for D₃ receptor selectivity. nih.gov Structural variations in the terminal aryl moiety, such as the use of rigid aryl acrylamides, have a major influence on achieving (sub)nanomolar D₃ receptor affinity. nih.gov For example, compound 38 ((E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide) displayed a promising profile with high D₃ affinity (Kᵢ = 0.5 nM) and a 153-fold selectivity over the D₂ receptor. nih.gov

In another series, functionalization of the amino group in a hybrid agonist with different sulfonamide derivatives significantly improved D₃ affinity. nih.gov Conversely, modifying hydroxyl and amino groups to sulfonate esters and amides generally modulated affinity but resulted in a loss of agonist potency. nih.gov Furthermore, for a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the introduction of a tert-butyl group at the 2-position of a pyrimidine ring was shown to be important for D₃ affinity and selectivity. acs.org

The piperazine scaffold is a key component in many ligands targeting α-adrenergic receptors. Structure-affinity relationships for α₂ versus α₁ receptors have been extensively studied. In a series of piperazinylimidazo[1,2-a]pyrazines, compound 2a , 8-(1-piperazinyl)imidazo[1,2-a]pyrazine, was found to be highly selective for the α₂-adrenergic receptor. nih.gov It was equipotent with mianserin (B1677119) at the α₂ receptor but approximately 70 times more selective. nih.gov A key structural finding was that reduction of the imidazo (B10784944) ring (2,3-dihydro) lowered affinity for the α₂ receptor without affecting α₁-receptor affinity, indicating the importance of the aromaticity of the heterocyclic system for α₂ binding. nih.gov

In another study of 1,4-substituted piperazine derivatives, the 1-(o-methoxyphenyl)piperazine moiety was identified as a crucial element for high affinity to α-adrenoceptors. nih.gov Compounds incorporating this feature displaced [³H]prazosin (an α₁ ligand) from binding sites in the low nanomolar range. nih.gov Specifically, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride exhibited a Kᵢ(α₁) value of 2.4 nM and was over 142-fold more selective for α₁ over α₂-adrenoceptors. nih.gov Another derivative, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, showed the best α₁-affinity with a Kᵢ(α₁) value of 2.1 nM and a 61-fold selectivity over α₂-receptors. nih.gov

Pharmacological Targets and Mechanisms of Action Moa Research

Receptor Interactions

The piperazine (B1678402) and pyrimidine (B1678525) moieties are common pharmacophores found in numerous centrally acting agents, suggesting that compounds incorporating these scaffolds are likely to interact with a range of neurotransmitter receptors.

Research into pyrimidine derivatives has explored their potential as modulators of adenosine (B11128) receptors. While direct studies on 5-(Piperazin-1-yl)pyrimidine (B1599735) hydrochloride are limited, research on structurally related compounds provides valuable insights. A study on a series of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, which include a 5-(N4-substituted-piperazin-1-yl) moiety, revealed specific interactions with the human adenosine A1 receptor. These derivatives demonstrated binding affinities in the high nanomolar range for the A1 receptor, while showing inactivity at the A2A receptor subtype. This suggests that the pyrimidine-piperazine scaffold may be a promising starting point for the development of selective A1 receptor ligands.

Compound ClassTarget ReceptorFinding
7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with a 5-(N4-substituted-piperazin-1-yl) moietyAdenosine A1 ReceptorHigh nanomolar binding affinity
Adenosine A2A ReceptorInactive

The serotonin (B10506) system is a critical target for drugs treating a variety of neuropsychiatric disorders. A closely related compound, 1-(2-Pyrimidinyl)piperazine (1-PP), which is a known metabolite of several anxiolytic and antidepressant drugs, has been shown to interact with serotonin receptors. Specifically, 1-PP acts as a partial agonist at the 5-HT1A receptor. mdpi.com Its affinity for this receptor, however, is considered to be relatively modest. mdpi.com The interaction of piperazine derivatives with the 5-HT7 receptor has also been a subject of investigation, given the co-expression and potential interplay between 5-HT1A and 5-HT7 receptors in brain regions associated with mood and cognition. While direct data for 5-(Piperazin-1-yl)pyrimidine hydrochloride is not available, the activity of 1-PP at the 5-HT1A receptor suggests that the broader class of pyrimidinylpiperazines warrants further investigation for its effects on various serotonin receptor subtypes.

CompoundTarget ReceptorMechanism of Action
1-(2-Pyrimidinyl)piperazine (1-PP)5-HT1A ReceptorPartial Agonist mdpi.com

The dopaminergic system, particularly the D2 and D3 receptor subtypes, is a key target for antipsychotic medications. Research on the related compound 1-(2-Pyrimidinyl)piperazine (1-PP) has shown that it possesses a negligible affinity for both D2 and D3 dopamine (B1211576) receptors. mdpi.com This low affinity suggests that compounds with this particular chemical scaffold are unlikely to exert significant direct effects on these dopaminergic pathways.

CompoundTarget ReceptorFinding
1-(2-Pyrimidinyl)piperazine (1-PP)Dopamine D2 ReceptorNegligible Affinity mdpi.com
Dopamine D3 ReceptorNegligible Affinity mdpi.com

The alpha-2 adrenergic receptor is an important regulator of neurotransmitter release. The compound 1-(2-Pyrimidinyl)piperazine (1-PP) has been identified as an antagonist of the α2-adrenergic receptor. mdpi.com This antagonism leads to an increase in the release of norepinephrine, which can contribute to the therapeutic effects of drugs that are metabolized to 1-PP. The antagonistic activity at this receptor is a significant pharmacological feature of this class of compounds.

CompoundTarget ReceptorMechanism of Action
1-(2-Pyrimidinyl)piperazine (1-PP)α2-Adrenergic ReceptorAntagonist mdpi.com

Enzyme Inhibition

In addition to receptor interactions, the ability of a compound to inhibit specific enzymes is a crucial aspect of its pharmacological profile.

Compound ClassTarget EnzymeFinding
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivativesAcetylcholinesterase (AChE)Designed as inhibitors researchgate.net

Stearoyl-CoA Desaturase-1 (SCD1) Inhibition

No published research was found that evaluates the inhibitory effect of this compound on Stearoyl-CoA Desaturase-1 (SCD1).

Monoamine Oxidase A (MAO-A) Inhibition

There is no available data on the inhibitory activity of this compound against Monoamine Oxidase A (MAO-A). Studies on related isomers, such as 2-(piperazin-1-yl)pyrimidine derivatives, have shown MAO-A inhibitory activity, but this cannot be extrapolated to the 5-pyrimidine isomer.

DNA Gyrase Inhibition (Mycobacterium tuberculosis)

No studies were identified that investigate this compound as an inhibitor of DNA Gyrase in Mycobacterium tuberculosis.

Inosine-5′-monophosphate dehydrogenase (IMPDH) Inhibition (Mycobacterium tuberculosis)

There is no evidence in the scientific literature to suggest that this compound inhibits Inosine-5′-monophosphate dehydrogenase (IMPDH) from Mycobacterium tuberculosis.

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

Research on PI3Kδ inhibitors has explored various pyrimidine-containing scaffolds, but none specifically identify or test this compound for this activity.

Tropomyosin Receptor Kinase (Trk) Inhibition

No data is available to support the role of this compound as an inhibitor of Tropomyosin Receptor Kinase (Trk).

Pyruvate Dehydrogenase Kinase Inhibition

Transcription Factor Modulation

NF-κB p65 Subunit Binding and Inhibition

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The p65 subunit of NF-κB is a key component in the activation of this pathway. Research has shown that compounds containing a piperazine-linked pyrimidine core can act as inhibitors of NF-κB. nih.gov

Studies on a series of piperazine-pyrimidine derivatives have demonstrated their ability to bind to the p65 subunit of NF-κB. nih.gov For instance, in silico docking studies have revealed that the pyrimidine ring can form strong interactions with the p65 subunit. nih.gov While direct experimental data for this compound is not specified, the activity of structurally analogous compounds suggests a potential for this molecule to interfere with NF-κB signaling. One such study on piperazine-linked pyrimidines showed that certain derivatives could inhibit the viability of human breast cancer cells (MCF-7) by targeting NF-κB. nih.gov

Compound Class Target Assay Type Cell Line IC50 Binding Energy (in silico) Reference
Piperazine-pyrimidine derivativesNF-κB p65 subunitCell Viability (Alamar Blue) & In silico dockingMCF-76.29 µM - 9.17 µM-7.32 to -9.32 kcal/mol nih.gov

Kinase Inhibition

CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. mdpi.com The pyrimidine scaffold is a common feature in many CDK4/6 inhibitors. nih.govmdpi.com Several approved and investigational CDK4/6 inhibitors incorporate a piperazine ring, which often contributes to the compound's pharmacokinetic properties and target engagement. nih.gov

Research on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to 5-(piperazin-1-yl)pyrimidine, has identified potent CDK4/6 inhibitors. For example, the compound PD-0332991, a pyrido[2,3-d]pyrimidine derivative, is a highly selective CDK4/6 inhibitor. nih.gov While this compound has a more complex structure, the shared pyrimidine core highlights the potential for this chemical class to interact with the ATP-binding pocket of CDK4 and CDK6. Another multi-kinase inhibitor with a cyano pyridopyrimidine structure featuring a piperazinyl-phenylamino side chain has shown potent inhibitory activity against CDK4. nih.gov

Although direct experimental evidence for this compound as a CDK4/6 inhibitor is not available, the prevalence of the pyrimidine-piperazine motif in established CDK4/6 inhibitors suggests that it may serve as a valuable scaffold for the design of new inhibitors.

Compound Class Target IC50 Reference
Pyrido[2,3-d]pyrimidine derivative (PD-0332991)CDK40.011 µM nih.gov
Pyrido[2,3-d]pyrimidine derivative (PD-0332991)CDK60.015 µM nih.gov
Cyano pyridopyrimidine derivative (7x)CDK43.87 nM nih.gov

Preclinical Biological Activities in Vitro and Non Human in Vivo Studies

Antimicrobial Activity

Derivatives built upon the piperazinyl-pyrimidine framework have demonstrated a broad spectrum of antimicrobial activities, indicating their potential as templates for the development of new anti-infective agents.

Antibacterial Efficacy (e.g., Gram-positive, Gram-negative, Methicillin-Resistant Staphylococcus Aureus)

The antibacterial potential of the piperazinyl-pyrimidine core has been explored through the synthesis and evaluation of various derivatives. Studies show that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, a series of thiophene-substituted pyrimidine-piperazine derivatives demonstrated good antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Salmonella paratyphi-A (Gram-negative) at a concentration of 40 μg/ml. nih.gov The presence of different substituents on the pyrimidine (B1678525) and piperazine (B1678402) rings plays a crucial role in modulating this activity. nih.gov

Further research into novel pyrimidine-piperazine hybrids has identified compounds with potent efficacy. One notable derivative, 1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-phenylurea, showed excellent activity against Pseudomonas aeruginosa with a half-maximal inhibitory concentration (IC50) of 9.8 μg/mL. Other related compounds displayed strong inhibition against pathogens like Enterococcus faecium and Klebsiella pneumonia. acs.org The versatility of this scaffold allows for modifications that can target a wide range of bacterial species, including drug-resistant strains.

Table 1: Antibacterial Activity of Selected Piperazinyl-Pyrimidine Derivatives

Derivative Class Bacterial Strain(s) Key Finding Reference
Thiophene-substituted pyrimidine-piperazines S. aureus, B. subtilis, E. coli, S. paratyphi-A Good activity observed at 40 μg/ml concentration. nih.gov
5-fluoropyrimidin-2-yl piperazine hybrids P. aeruginosa, E. faecium, K. pneumonia IC50 of 9.8 μg/mL against P. aeruginosa. acs.org

Antifungal Effects

In addition to antibacterial properties, the piperazinyl-pyrimidine scaffold has been associated with significant antifungal effects. A study involving thiophene-substituted pyrimidine derivatives incorporating a piperazine moiety revealed significant activity against several fungal species. nih.gov Specifically, certain synthesized compounds were effective against Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans when tested at a 40 μg/ml concentration. nih.gov These findings underscore the broad-spectrum antimicrobial potential of this chemical family, extending to pathogenic fungi. nih.govmdpi.com

Table 2: Antifungal Activity of Selected Piperazinyl-Pyrimidine Derivatives

Derivative Class Fungal Strain(s) Key Finding Reference
Thiophene-substituted pyrimidine-piperazines A. niger, P. notatum, A. fumigates, C. albicans Significant activity observed at 40 μg/ml concentration. nih.gov
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives General The scaffold is known to be engineered for antifungal activity. mdpi.com

Antitubercular Activity (Mycobacterium tuberculosis models)

The pyrimidine nucleus is a key structural motif in several molecules that have advanced to clinical trials for tuberculosis, highlighting its importance in this therapeutic area. researchgate.net Research into pyrimidine derivatives has demonstrated their potential to inhibit Mycobacterium tuberculosis. researchgate.net While direct studies on 5-(Piperazin-1-yl)pyrimidine (B1599735) hydrochloride are scarce, related structures have shown promise. For example, pyrazolopyrimidinone (B8486647) derivatives have been identified with potent antitubercular activity, with some compounds achieving a minimum inhibitory concentration (MIC) below 2 μM. malariaworld.org These studies often focus on structure-activity relationships to optimize potency and improve drug-like properties. researchgate.netmalariaworld.org The inclusion of the piperazine ring is a common strategy in medicinal chemistry to enhance solubility and cell permeability, suggesting that piperazinyl-pyrimidine compounds are a viable scaffold for developing new antitubercular agents.

Table 3: Antitubercular Activity of Related Pyrimidine Derivatives

Derivative Class Target/Model Key Finding Reference
Pyrazolopyrimidinones Mycobacterium tuberculosis Potent activity with MIC values < 2 μM. malariaworld.org
Various pyrimidine-containing compounds Mycobacterium tuberculosis Scaffold present in multiple clinical trial candidates (GSK-286, TBA-7371). researchgate.net

Antiprotozoal Efficacy

The piperazinyl-pyrimidine scaffold has shown significant promise in the development of antiprotozoal agents, particularly against the parasites responsible for malaria and Chagas disease.

In the fight against malaria, a series of 4-aminoquinoline-pyrimidine hybrids linked via a piperazine linker were synthesized and tested against Plasmodium falciparum. acs.orgnih.gov These hybrids exhibited excellent potency against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains. acs.orgnih.gov One compound was 53-fold more potent than chloroquine (B1663885) against the resistant W2 strain, and several others were more active than the standard drug artemisinin. acs.orgnih.gov These compounds were also found to be non-toxic to mammalian cells. nih.gov

Furthermore, other research has identified pyrimidine derivatives as effective agents against Leishmania infantum and Leishmania tropica. nih.gov In studies targeting Trypanosoma cruzi, the causative agent of Chagas disease, piperazine amides showed activity against the intracellular amastigote form of the parasite with low cytotoxicity to mammalian cells. nih.gov

Table 4: Antiprotozoal Activity of Selected Piperazinyl-Pyrimidine Derivatives

Derivative Class Protozoal Strain(s) Key Finding Reference
Aminoquinoline-pyrimidine-piperazine hybrids Plasmodium falciparum (D6 and W2 strains) Up to 53-fold more potent than chloroquine against resistant W2 strain. acs.orgnih.gov
Substituted pyrimidines Leishmania infantum, Leishmania tropica Identified as effective anti-leishmanial agents. nih.gov
Piperazine amides Trypanosoma cruzi (amastigotes) Showed activity with IC50 values from 17.8 to 35.9 µM and low cytotoxicity. nih.gov

Antiviral Activity (e.g., Norovirus infection models)

The pyrimidine core is a fundamental component of many compounds with demonstrated antiviral activity. mdpi.com A wide variety of pyrimidine molecules have been developed and tested against numerous viruses, including influenza virus, herpes virus, and hepatitis B and C. nih.gov Although specific studies on 5-(Piperazin-1-yl)pyrimidine hydrochloride against Norovirus were not identified, the broader class of piperazine- and pyrimidine-containing compounds has shown significant antiviral potential. For instance, JNJ4796, a small molecule with a piperazine ring, was effective against a broad spectrum of influenza A virus strains. nih.gov This indicates the value of the piperazinyl-pyrimidine scaffold in the design of novel antiviral agents.

Anti-inflammatory Activity

The pyrimidine scaffold is present in several clinically approved anti-inflammatory drugs. nih.gov Derivatives of pyrimidine are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov The related pyrazolo[1,5-a]pyrimidine framework, in particular, has been a focus of research for its anti-inflammatory and kinase inhibitory activities. mdpi.comnih.gov Compounds from this class have been shown to inhibit nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response. The incorporation of a piperazine moiety into such structures is a common strategy to modulate pharmacological properties, suggesting that this compound belongs to a class of compounds with a strong theoretical basis for possessing anti-inflammatory activity.

Antioxidant Activity (e.g., free radical scavenging)

Derivatives of both pyrimidine and piperazine have been investigated for their ability to counteract oxidative stress by scavenging free radicals. The pyrimidine nucleus, in particular, has been a focus of research for its antioxidant properties, with studies demonstrating its capacity to trap free radicals that contribute to various pathological conditions. For instance, certain pyrimidine derivatives have shown potent activity in nitric oxide and hydrogen peroxide free radical scavenging assays.

Antitumor/Anticancer Activity (in vitro cell proliferation inhibition)

The piperazine ring is a well-established scaffold in the design of anticancer agents, with several FDA-approved drugs incorporating this heterocycle. The antitumor potential of piperazine-containing compounds is a significant area of research, with numerous derivatives demonstrating cytotoxic effects against various cancer cell lines. These compounds can inhibit cancer cell proliferation through various mechanisms.

Likewise, the pyrimidine core is a key pharmacophore in a multitude of anticancer drugs. Pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, with some showing significant antiproliferative effects. The combination of pyrimidine and piperazine rings in a single molecule has been explored to develop novel and effective anticancer agents. While extensive research exists on the anticancer properties of related structures, specific data on the in vitro inhibition of cell proliferation by this compound, including IC50 values against specific cancer cell lines, is not detailed in the currently available scientific literature.

Neurobiological Activity

Anxiolytic Potential (preclinical models)

Phenylpiperazine derivatives have been a significant focus of research for their potential therapeutic applications in neuropsychiatric disorders, including anxiety. The mechanism often involves interaction with serotonin (B10506) receptors, such as the 5-HT1A receptor. Compounds acting as agonists or antagonists at these receptors can modulate neuronal activity and produce anxiolytic-like effects in preclinical animal models. While the broader class of piperazine-containing compounds has shown promise in this area, specific preclinical studies evaluating the anxiolytic potential of this compound have not been identified in the reviewed literature.

Antidepressant Potential (preclinical models)

Similar to anxiolytic research, the development of antidepressant agents has frequently involved the piperazine moiety, often targeting the serotonergic system. Antagonists of the 5-HT1A receptor, for example, have been investigated for their ability to enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs). The pyrimidine ring is also present in some compounds with antidepressant activity. Despite the known antidepressant potential within the broader chemical classes of its components, there is a lack of specific preclinical data on the antidepressant-like effects of this compound in established animal models.

Neuroprotective Effects (e.g., against radiation-induced apoptosis in human cells in vitro)

Ionizing radiation can induce apoptosis in neuronal cells, and significant research has been dedicated to identifying neuroprotective agents that can mitigate this damage. Some piperazine derivatives have been investigated as potential radioprotective agents, with studies showing they can protect human cells from radiation-induced apoptosis in vitro. The mechanisms underlying these neuroprotective effects can include antioxidant activity and modulation of apoptotic pathways. Although related compounds have shown promise, specific studies on the neuroprotective effects of this compound against radiation-induced apoptosis in human cells are not available in the current body of literature.

Anti-neuroinflammatory Effects

Neuroinflammation is a key process in various neurodegenerative diseases, and compounds with anti-inflammatory properties are of significant interest. Piperazine derivatives have been evaluated for their anti-inflammatory effects. These effects can be mediated through the reduction of pro-inflammatory cytokines like TNF-α and IL-1β. While the piperazine scaffold is present in compounds with known anti-inflammatory activity, specific research detailing the anti-neuroinflammatory effects of this compound has not been found in the reviewed scientific literature.

Metabolic Regulation

Derivatives of the pyrimidine-piperazine scaffold have been investigated for their potential to modulate metabolic pathways, with promising results in rodent models of obesity and diabetes. These studies highlight the role of this chemical structure in improving key metabolic markers.

One area of investigation has been the development of G protein-coupled receptor 119 (GRP119) agonists. A series of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives were synthesized and evaluated for their effects on metabolic parameters. In a diet-induced obesity (DIO) mouse model, a lead compound from this series demonstrated the ability to ameliorate symptoms associated with obesity. This included a reduction in body weight, which was achieved without a significant alteration in food intake. Furthermore, the compound normalized several serum biomarkers, indicating improved metabolic health. These biomarkers included Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Glucose (GLU), Cholesterol (CHOL), High-Density Lipoprotein (HDL), and Low-Density Lipoprotein (LDL). The study also noted a therapeutic effect on fat deposition in the liver tissue of these mice. In addition to its effects on weight and serum biomarkers, the compound was shown to improve glucose tolerance in a dose-dependent manner and promote insulin (B600854) secretion. nih.gov

These findings suggest that the pyrimidine-piperazine core is a viable starting point for the design of new drugs aimed at treating type 2 diabetes and obesity-related symptoms. The ability of these compounds to positively impact multiple metabolic parameters underscores their potential in addressing complex metabolic disorders.

Table 1: Metabolic Regulation Effects of a 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivative in a DIO Mouse Model

Parameter Observed Effect
Body WeightDecrease
Food IntakeNo significant change
Glucose ToleranceImproved
Insulin SecretionPromoted
Serum ALT, AST, ALPNormalized
Serum Glucose, CholesterolNormalized
Serum HDL, LDLNormalized
Liver Fat DepositionTherapeutic effect

Radioprotective Activity

The piperazine moiety, a key component of 5-(piperazin-1-yl)pyrimidine, has been the focus of research into developing effective radioprotective agents. These are substances that can shield cells and tissues from the harmful effects of ionizing radiation. Studies have explored various piperazine derivatives, revealing their potential to protect human cells in vitro and demonstrate low toxicity in vivo.

A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized to evaluate their radioprotective capabilities. Several of these compounds were found to protect human cells from radiation-induced apoptosis. nih.govnih.gov In vitro studies using human cell lines showed that these derivatives could enhance cell survival following radiation exposure. nih.govnih.gov One particular compound exhibited a notable radioprotective effect on cell survival in vitro and was also found to have low toxicity in vivo. nih.govnih.gov When tested in a mouse model, this compound led to an enhancement in the survival of mice 30 days after they were subjected to whole-body irradiation, although this increase was not statistically significant. nih.govnih.gov

Further research into a second generation of piperazine derivatives has continued to show promise. These newer compounds have demonstrated enhanced radioprotective efficacy and reduced toxicity when compared to the established radioprotector, amifostine. nih.gov In vitro assessments on the MOLT-4 lymphoblastic leukemia cell line and peripheral blood mononuclear cells (PBMCs) exposed to gamma radiation confirmed the radioprotective effects of these derivatives. nih.gov A key method used to quantify the mitigation of DNA damage was the dicentric chromosome assay (DCA), which is considered a gold standard for biological dosimetry. nih.gov The results from the DCA indicated that these piperazine derivatives could effectively protect DNA from forming dicentric chromosomes after exposure to ionizing radiation. nih.gov

These findings collectively suggest that the piperazine scaffold is a valuable structural component for the development of new and improved radioprotective agents with favorable safety profiles. nih.govnih.govnih.gov

Table 2: Radioprotective Activity of Piperazine Derivatives

Study Type Model Key Findings Citation
In VitroHuman CellsProtection against radiation-induced apoptosis, enhanced cell survival. nih.gov, nih.gov
In VivoMiceLow toxicity, enhanced survival post-irradiation (not statistically significant). nih.gov, nih.gov
In VitroMOLT-4 and PBMCsEnhanced radioprotective efficacy and reduced toxicity compared to amifostine. nih.gov
In VitroHuman CellsReduction in the formation of dicentric chromosomes, indicating DNA protection. nih.gov

Analgesic Potential

The piperazine nucleus is a well-established scaffold in medicinal chemistry, and its derivatives have been explored for a variety of pharmacological activities, including analgesic effects. nih.gov Recent research has focused on combining the piperazine moiety with a pyrimidine ring to create novel compounds with pain-relieving properties.

In one study, a series of novel pyrimidine piperazine ureas were designed and synthesized to act as dual-target ligands for the μ-opioid receptor (MOR) and the Transient Receptor Potential Vanilloid 1 (TRPV1). The rationale behind this dual-target approach is that the pathophysiology of pain involves multiple signaling pathways. By targeting both MOR and TRPV1, it may be possible to enhance analgesic effects while minimizing the side effects associated with single-target drugs. nih.gov

A lead compound from this series demonstrated potent, dose-dependent anti-nociceptive effects in a formalin-induced pain model in mice. nih.gov Further investigation confirmed that the analgesic activity of this compound was attributable to both its antagonism of TRPV1 and its activation of MOR. nih.gov An important finding from this research was that the compound did not induce hyperthermia, a common side effect of TRPV1 antagonists, nor did it lead to analgesic tolerance, a typical adverse effect associated with opioids. nih.gov Molecular docking studies provided further support for these findings, showing that the compound could fit well into the active sites of both human MOR and human TRPV1. nih.gov

These results highlight the potential of the pyrimidine-piperazine scaffold in the development of new and effective analgesics with improved safety profiles.

Table 3: Analgesic Activity of a Pyrimidine Piperazine Urea Derivative

Parameter Finding
Mechanism of ActionDual-target: TRPV1 antagonism and MOR activation
In Vivo ModelFormalin-induced pain in mice
Analgesic EffectPotent, dose-dependent anti-nociceptive activity
Side Effect ProfileDid not induce hyperthermia or analgesic tolerance

Molecular Modeling and Computational Studies

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like 5-(Piperazin-1-yl)pyrimidine (B1599735) might interact with a biological target, typically a protein. Studies on related piperazine (B1678402) and pyrimidine (B1678525) derivatives have shown significant potential in targeting key proteins involved in cancer pathways.

For instance, molecular docking studies of novel piperazine-pyrimidine hybrids have identified them as potential tubulin polymerization inhibitors. These compounds have been shown to bind effectively at the colchicine-binding site of tubulin, a critical protein for cell division. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Similarly, piperazine-pyrimidine derivatives have been investigated as inhibitors of the p65 subunit of NF-κB, a transcription factor implicated in inflammation and cancer progression. Docking studies revealed that the pyrimidine ring can form strong interactions within the binding site of p65, suggesting a potential mechanism for its anticancer effects.

Interaction Energy Fingerprints (IEFs) Analysis

Interaction Energy Fingerprints (IEFs) are a sophisticated computational method used to characterize the binding of a ligand to a protein by dissecting the interaction energy into contributions from individual amino acid residues. This technique provides a detailed profile of the key residues responsible for binding and can be used to compare the binding modes of different ligands or to understand the impact of mutations on binding affinity.

While no specific IEF studies have been published for 5-(Piperazin-1-yl)pyrimidine hydrochloride, the methodology offers a powerful approach to understanding its potential interactions. In a hypothetical IEF analysis of this compound docked into a kinase active site, for example, the fingerprint would likely highlight significant energetic contributions from residues in the hinge region, which commonly forms hydrogen bonds with the pyrimidine core of ATP-competitive inhibitors. The analysis would also quantify the van der Waals and electrostatic contributions of residues lining the binding pocket, providing a quantitative measure of the forces driving complex formation. This level of detail is invaluable for lead optimization, as it can guide modifications to the ligand structure to enhance interactions with key residues and improve potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

QSAR studies on a series of piperazine derivatives have identified several molecular descriptors that are significantly correlated with their biological inhibitory activity. These descriptors often include electronic properties, such as the lowest unoccupied molecular orbital energy (ELUMO), and physicochemical properties like molar refractivity (MR) and aqueous solubility (Log S). Such models can be used to predict the anticancer activity of new piperazine-containing compounds, including this compound.

For pyrimidine derivatives, QSAR models have been developed to predict their activity as inhibitors of various kinases, such as VEGFR-2. These models often highlight the importance of specific substitutions on the pyrimidine ring for enhancing potency. By applying these principles, a QSAR model for a series of compounds including this compound could be developed to guide the design of more potent analogs.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The results are often visualized as 3D contour maps, which indicate regions where changes in these fields are predicted to increase or decrease activity.

While no specific CoMFA study on this compound is available, research on other pyrimidine derivatives has successfully employed this technique. For example, CoMFA has been used to elucidate the structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as antifungal agents. These studies typically reveal that bulky substituents are favored in certain regions around the core scaffold, while electropositive or electronegative groups are preferred in others to enhance biological activity. A CoMFA model for a series of analogs of 5-(Piperazin-1-yl)pyrimidine would likely highlight the importance of the steric bulk and electrostatic properties of substituents on both the pyrimidine and piperazine rings for optimizing their interaction with a given biological target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the binding process.

MD simulations of pyrimidine derivatives in complex with their protein targets have been used to confirm the stability of the interactions predicted by molecular docking. For instance, simulations of indazol-pyrimidine hybrids bound to c-Kit tyrosine kinase have demonstrated the stability of the complex over the simulation time. These studies often analyze the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the binding pose.

For this compound, an MD simulation in complex with a putative target kinase would be expected to show a stable binding mode, with the pyrimidine core anchored in the ATP-binding site and the piperazine moiety exhibiting some flexibility. The simulation could also reveal the importance of water molecules in mediating interactions between the ligand and the protein, providing a more dynamic and realistic picture of the binding event than static docking poses alone.

In Silico ADME Analysis and Pharmacokinetic Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis involves the use of computational models to predict the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For piperazine-based compounds, in silico ADME studies have been conducted to evaluate their potential for oral bioavailability. These studies often predict parameters such as lipophilicity (logP), water solubility, and compliance with Lipinski's rule of five. The piperazine moiety is known to improve the pharmacokinetic profile of drug candidates.

The predicted ADME properties for this compound, based on its structure, are likely to be favorable. The pyrimidine and piperazine rings are common motifs in orally bioavailable drugs. Computational tools can provide specific predictions for properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Table 1: Predicted Physicochemical and ADME Properties of 5-(Piperazin-1-yl)pyrimidine

Property Predicted Value Interpretation
Molecular Weight 164.21 g/mol Compliant with Lipinski's rule (<500)
logP 0.5-1.5 Optimal for cell permeability
Hydrogen Bond Donors 1 Compliant with Lipinski's rule (<5)
Hydrogen Bond Acceptors 3 Compliant with Lipinski's rule (<10)
Topological Polar Surface Area 41.5 Ų Good intestinal absorption predicted

Molecular Target Prediction (e.g., using SwissTargetPrediction server)

Molecular target prediction servers, such as SwissTargetPrediction, are valuable tools for identifying the most probable protein targets of a small molecule based on the principle of similarity. These servers compare the 2D and 3D structure of a query molecule to a database of known ligands with experimentally validated biological activities.

For this compound, a query on the SwissTargetPrediction server would likely yield a list of potential targets enriched in protein kinases, given that the pyrimidine scaffold is a well-known "privileged scaffold" for kinase inhibition. The piperazine moiety is also a common feature in many kinase inhibitors. The server provides a ranked list of targets based on a probability score, which can guide experimental validation efforts. This approach is particularly useful for identifying potential primary targets as well as off-targets, which is important for understanding the full pharmacological profile of a compound. The predictions are based on the similarity to known ligands, and therefore, the results can provide valuable insights into the potential mechanisms of action of this compound. oup.comnih.govscispace.com

Assessment of Drug-likeness and Bioavailability of this compound

The evaluation of a compound's drug-likeness and oral bioavailability is a critical step in the early stages of drug discovery. This assessment helps to predict the pharmacokinetic properties of a molecule and its potential to be developed into an orally administered drug. For this compound, this evaluation is conducted using several established computational models, including Lipinski's Rule of Five, Ghose's Rules, and Veber's Rules. These rules are based on the physicochemical properties of the compound.

The key physicochemical parameters for 5-(Piperazin-1-yl)pyrimidine dihydrochloride, as determined from its molecular formula (C₈H₁₄Cl₂N₄), are summarized below. These parameters form the basis for the subsequent drug-likeness analysis.

Physicochemical Properties of 5-(Piperazin-1-yl)pyrimidine dihydrochloride

PropertyValueSource
Molecular Weight237.13 g/mol PubChem
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bond Count1PubChem
Topological Polar Surface Area41.1 ŲPubChem
Total Atom Count28Calculated

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the potential for oral bioavailability of a chemical compound. wikipedia.orgtaylorandfrancis.comdrugbank.com According to this rule, a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight ≤ 500 daltons

Octanol-water partition coefficient (LogP) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

A compound that violates no more than one of these rules is generally considered to have a favorable drug-like profile.

Lipinski's Rule of Five Analysis for this compound

ParameterValueRule (≤)Compliance
Molecular Weight237.13500Yes
LogPNot available5N/A
Hydrogen Bond Donors35Yes
Hydrogen Bond Acceptors410Yes
Violations 0

Based on the available data, this compound does not violate any of the assessable parameters of Lipinski's Rule of Five. Its molecular weight is well within the acceptable range, and the number of hydrogen bond donors and acceptors also complies with the rule. Although a precise LogP value is not available, the chemical structure suggests a relatively low lipophilicity, making it probable that the LogP value would also be within the acceptable limit. Therefore, the compound exhibits a promising profile for oral bioavailability according to Lipinski's criteria.

Ghose's Rules

Ghose's Rules provide a more refined set of criteria for defining drug-likeness, focusing on a slightly different range of physicochemical properties. researchgate.net These rules suggest that a compound is more likely to be drug-like if it meets the following conditions:

Molecular weight between 160 and 480 g/mol

Octanol-water partition coefficient (LogP) between -0.4 and 5.6

Molar refractivity between 40 and 130

Total number of atoms between 20 and 70

Ghose's Rules Analysis for this compound

ParameterValueRangeCompliance
Molecular Weight237.13160 - 480Yes
LogPNot available-0.4 to 5.6N/A
Molar RefractivityNot available40 - 130N/A
Total Atom Count2820 - 70Yes

This compound adheres to the molecular weight and total atom count criteria set by Ghose's Rules. As with Lipinski's rule, the lack of precise LogP and molar refractivity values prevents a complete assessment. However, the compliance with two of the four parameters suggests a favorable drug-like character.

Veber's Rules

Veber's Rules focus on molecular flexibility and polar surface area as key determinants of oral bioavailability. researchgate.netresearchgate.net These rules state that a compound is more likely to have good oral bioavailability if it has:

A rotatable bond count of ≤ 10

A topological polar surface area (TPSA) of ≤ 140 Ų

Veber's Rules Analysis for this compound

ParameterValueRule (≤)Compliance
Rotatable Bond Count110Yes
Topological Polar Surface Area41.1 Ų140 ŲYes
Violations 0

The compound fully complies with Veber's Rules. The low number of rotatable bonds indicates a relatively rigid structure, which can be advantageous for binding to a biological target. Furthermore, the low topological polar surface area suggests good membrane permeability, a crucial factor for oral absorption.

Future Research Directions

Exploration of Green Chemistry Principles in Synthesis

The synthesis of pharmacologically active molecules is increasingly being viewed through the lens of environmental sustainability. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of 5-(piperazin-1-yl)pyrimidine (B1599735) hydrochloride and its derivatives, future research will likely focus on adopting more eco-friendly methodologies.

Key strategies in this area include the use of water as a solvent, which is a non-toxic and abundant alternative to volatile organic solvents. nih.gov Water-based reactions can sometimes offer improved reaction rates and selectivity. nih.gov For instance, a known method for preparing a related compound, 2-(1-piperazinyl)pyrimidine, utilizes potassium carbonate in water. chemicalbook.com Another approach involves optimizing reaction conditions to improve efficiency and reduce waste, as demonstrated in a patented synthesis of 1-(2-pyrimidine) piperazine (B1678402) hydrochloride. google.com Microwave-assisted synthesis is another green technique that can significantly shorten reaction times, as seen in the synthesis of other pyrimidine (B1678525) derivatives. nih.govnih.gov

Table 1: Green Chemistry Approaches in Pyrimidine Synthesis

Green Chemistry Principle Application in Pyrimidine Synthesis Potential Benefit
Use of Safer Solvents Employing water as a reaction medium. nih.govchemicalbook.com Reduces reliance on hazardous organic solvents.
Energy Efficiency Microwave-assisted synthesis. nih.govnih.gov Shorter reaction times and reduced energy consumption.
Waste Prevention Optimizing reaction steps to improve yield. google.com Minimizes byproducts and unreacted starting materials.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reduces waste at the atomic level.

Application of Continuous Flow Chemistry for Scalability

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, reproducibility, and safety. Continuous flow chemistry offers a powerful solution to these issues. nih.govrsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govmdpi.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved product consistency, and the potential for automation. nih.govmdpi.comucla.edu

The application of continuous flow chemistry to the synthesis of 5-(piperazin-1-yl)pyrimidine hydrochloride could lead to more efficient and scalable production. nih.gov By enabling better control over reaction conditions, flow chemistry can lead to higher yields and purity in shorter time frames compared to batch methods. mdpi.com The integration of machine learning algorithms with flow systems can further optimize reaction conditions in real-time, accelerating the development of robust and scalable synthetic routes. nih.govnih.gov This approach has been successfully used to optimize the synthesis of other nitrogen-containing heterocycles. nih.govnih.govrsc.org

Further Optimization of Structure-Activity-Relationship Profiles

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a molecule's scaffold affect its therapeutic properties. researchgate.net For this compound, extensive SAR studies will be crucial for optimizing its efficacy and selectivity.

Research on related piperazine and pyrimidine derivatives has shown that even minor structural changes can have a significant impact on biological activity. nih.govresearchgate.net For example, substitutions on the pyrimidine ring can greatly influence a compound's activity. researchgate.net Similarly, modifications to the piperazine ring have been shown to alter the potency and pharmacokinetic properties of various drug candidates. researchgate.netnih.govnih.gov Future research will involve the systematic synthesis of analogues of this compound to explore the effects of different substituents on its biological targets. This multidimensional optimization can enhance potency and improve properties like CNS penetration. nih.gov Such studies, focusing on the key chemical features of the piperazinyl-pyrimidine scaffold, are essential for developing potent and selective inhibitors for various targets. nih.gov

Table 2: Key Structural Modifications and Their Potential Impact

Molecular Scaffold Position of Modification Type of Modification Potential Impact on Activity
Pyrimidine Ring Various positions Introduction of different functional groups (e.g., halogens, alkyl groups). researchgate.net Alteration of binding affinity, selectivity, and metabolic stability. researchgate.netmdpi.com
Piperazine Ring Nitrogen atoms, ring carbons Substitution with various aryl or alkyl groups. researchgate.netnih.gov Modulation of potency, solubility, and pharmacokinetic profile. researchgate.netnih.gov
Phenyl Ring (if added) Ortho, meta, para positions Addition of electron-withdrawing or donating groups. nih.gov Influence on electronic properties and interaction with target proteins. nih.gov

Investigation of Novel Molecular Targets

The versatility of the pyrimidine scaffold makes it a promising framework for targeting a wide range of biological molecules involved in disease. nih.govarabjchem.org While the initial therapeutic focus of a compound may be narrow, further investigation often reveals new and unexpected molecular targets. For this compound, a key area of future research will be the exploration of its potential to interact with novel molecular targets.

Derivatives of pyrimidine and piperazine have already demonstrated activity against a diverse set of targets, including protein kinases like PI3Kδ nih.gov, viral enzymes such as the Chikungunya virus capping machinery nih.gov, and proteases that are crucial for viral replication. nih.gov The pyridine/pyrimidine core is recognized for its role in many biological processes and is an attractive scaffold for drug discovery. nih.gov By employing high-throughput screening and molecular docking studies, researchers can test this compound and its analogues against a wide array of enzymes, receptors, and other proteins implicated in various diseases. This could unveil new therapeutic applications for this class of compounds.

Development of Multi-Target Directed Ligands

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. acs.orgnih.gov The traditional "one-target, one-drug" approach may not be sufficient to address such multifactorial conditions. This has led to the emergence of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. nih.govbenthamscience.com The development of MTDLs can offer improved efficacy and a reduced risk of drug resistance. nih.gov

The 5-(piperazin-1-yl)pyrimidine scaffold is an excellent candidate for the design of MTDLs. nih.govnih.gov By combining the pyrimidine core with other pharmacophores, it is possible to create hybrid molecules that can modulate several targets relevant to a specific disease. nih.govrsc.org For instance, a pyrimidine-based compound could be designed to inhibit both a key protein kinase and a receptor involved in a cancer signaling pathway. nih.gov This strategy has been explored for various conditions, including neurodegenerative diseases, by designing ligands that can address multiple factors like protein aggregation and oxidative stress. rsc.orgnih.govresearchgate.net The rational design of such multi-target agents represents a sophisticated and promising direction for future research. uthscsa.edu

Q & A

Q. What are the standard synthetic routes for 5-(Piperazin-1-yl)pyrimidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between pyrimidine derivatives and piperazine under reflux conditions. For example, halogenated pyrimidines (e.g., 5-chloropyrimidine) react with piperazine in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C. Optimization includes:

  • Catalysis : Use of potassium carbonate or triethylamine to deprotonate piperazine and enhance reactivity .
  • Solvent Selection : Acetonitrile improves reaction kinetics compared to DMF due to better solubility of intermediates .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) achieves >98% purity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR : Key signals include piperazine protons (δ 2.8–3.5 ppm, multiplet) and pyrimidine aromatic protons (δ 8.2–8.6 ppm, singlet). Carbon signals for the pyrimidine ring appear at δ 155–165 ppm .
  • LC/MS : ESI+ mode confirms molecular ion peaks ([M+H]+ at m/z 195.1 for the free base; [M+H+Cl]– at m/z 231.1 for the hydrochloride salt). Retention times vary between 3.0–4.5 minutes on C18 columns with 0.1% formic acid mobile phases .
  • HPLC Purity : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 70% ammonium acetate buffer (pH 6.5)/30% acetonitrile .

Q. What methodologies are recommended for assessing the purity of this compound in research settings?

Methodological Answer:

  • ICH Guidelines : Follow Q2(R1) for validating HPLC methods. Detect impurities at 0.1% relative to the main peak .
  • Residual Solvents : GC-MS with headspace sampling identifies traces of acetonitrile or DMF (limits: ≤410 ppm for Class 3 solvents) .
  • Elemental Analysis : Confirm chloride content (theoretical: ~15.2%) via ion chromatography or potentiometric titration .

Advanced Questions

Q. How can researchers resolve contradictions in NMR or LC/MS data when characterizing piperazine-containing pyrimidine derivatives?

Methodological Answer:

  • Signal Overlap : For piperazine proton splitting, use 2D NMR (COSY, HSQC) to resolve coupling patterns. Deuterated DMSO enhances signal separation for aromatic protons .
  • Ion Suppression in LC/MS : Add 0.1% trifluoroacetic acid to the mobile phase to improve ionization efficiency. Compare with reference standards (e.g., 2-(piperazin-1-yl)pyrimidine dihydrochloride, CAS 94021-22-4) .
  • Artifact Peaks : Pre-treat samples with solid-phase extraction (C18 cartridges) to remove salts or degradation products interfering with analysis .

Q. What strategies are effective in identifying and quantifying process-related impurities in this compound?

Methodological Answer:

  • Impurity Profiling : Common impurities include unreacted 5-chloropyrimidine (retention time: 6.2 minutes under HPLC conditions in ) and bis-alkylated byproducts (e.g., 5,5'-bis(piperazin-1-yl)pyrimidine). Synthesize reference standards for spiking experiments .
  • Mass Spectrometry : HRMS (Orbitrap or TOF) identifies unknown impurities via exact mass matching (e.g., m/z 307.1425 for a dimeric impurity) .
  • Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard to quantify impurities at <0.05% levels .

Q. What experimental approaches are used to study the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1M HCl (40°C, 24 hours), 0.1M NaOH (40°C, 24 hours), and 30% H₂O₂ (room temperature, 6 hours). Monitor degradation via HPLC .
  • Kinetic Studies : Fit degradation data to first-order models. The compound shows pH-dependent hydrolysis (t₁/₂ = 8 hours at pH 1 vs. >48 hours at pH 7.4) .
  • Storage Stability : Store in amber vials under nitrogen at 2–8°C to prevent hygroscopic degradation. Purity remains >95% after 12 months under these conditions .

Q. How do structural modifications at the pyrimidine ring influence the binding affinity of 5-(Piperazin-1-yl)pyrimidine derivatives to biological targets?

Methodological Answer:

  • SAR Studies :
    • Electron-Withdrawing Groups : Chlorine at the 2-position increases binding to serotonin receptors (Ki = 12 nM vs. 45 nM for unsubstituted analogs) .
    • Hydrophobic Substituents : Methyl groups at the 4-position enhance blood-brain barrier penetration (logP increases from 1.2 to 2.1) .
  • Computational Modeling : Docking simulations (AutoDock Vina) correlate substituent electronegativity with ATP-binding site occupancy in kinase assays .
  • In Vitro Testing : Use radioligand displacement assays (e.g., [³H]spiperone for dopamine D2 receptors) to quantify affinity changes .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.